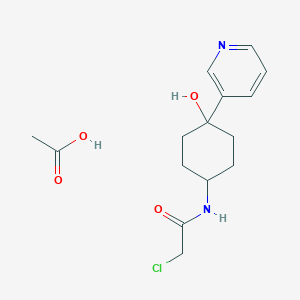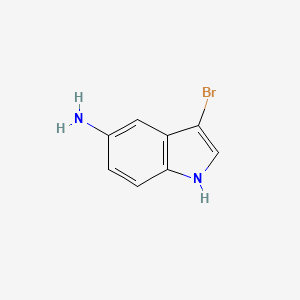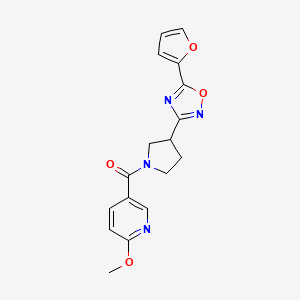![molecular formula C9H5F3N2O2 B2416346 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-09-5](/img/structure/B2416346.png)
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the IUPAC name 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid . It has a molecular weight of 212.16 . The compound is typically stored at ambient temperature and is a solid in its physical form .
Synthesis Analysis
The synthesis of difluoromethylated heterocyclic acid moieties, such as “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid”, has been a subject of research . Unique synthesis routes have been developed, which rely on various chemical reactions . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction have been used .
Molecular Structure Analysis
The InChI code for “2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .
Chemical Reactions Analysis
The compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 212.16 . The InChI code for the compound is 1S/C9H6F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h1-4,8H, (H,14,15) .
Aplicaciones Científicas De Investigación
Difluoromethylation Processes
The compound plays a significant role in difluoromethylation processes. It’s used in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Late-stage Functionalization
The compound is used in late-stage functionalization processes. It’s involved in the direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles . This method gives access to a larger library of 3-(difluoroalkyl)pyridines .
Biological and Pharmaceutical Activities
Imidazo[1,2-a]pyridine, a scaffold in the compound, is known for its various biological and pharmaceutical activities. It exhibits antiviral, antifungal, and antitumor activities .
Nickel-catalyzed Cross-electrophile Coupling Reaction
The compound is involved in nickel-catalyzed cross-electrophile coupling reactions. The mechanism involves the generation of a difluoromethyl radical and the reductive elimination reaction of a Ni(III) intermediate .
Antifungal Activity
The compound has been studied for its antifungal activity. The benzene ring of the indazole in the compound is beneficial for the antifungal activity .
Drug Design and Agrochemistry
The parent difluoromethylene linkage in the compound is an attractive structural motif in drug design and agrochemistry. It’s a bioisosteric relationship with carbonyl or oxygen atom .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSZVYEHRLOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)



![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)